1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide 1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14762559
InChI: InChI=1S/C20H27N5O3/c1-20(2,3)25-12-14(11-17(25)26)18(27)22-19-21-16(23-24-19)10-7-13-5-8-15(28-4)9-6-13/h5-6,8-9,14H,7,10-12H2,1-4H3,(H2,21,22,23,24,27)
SMILES:
Molecular Formula: C20H27N5O3
Molecular Weight: 385.5 g/mol

1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14762559

Molecular Formula: C20H27N5O3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H27N5O3
Molecular Weight 385.5 g/mol
IUPAC Name 1-tert-butyl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H27N5O3/c1-20(2,3)25-12-14(11-17(25)26)18(27)22-19-21-16(23-24-19)10-7-13-5-8-15(28-4)9-6-13/h5-6,8-9,14H,7,10-12H2,1-4H3,(H2,21,22,23,24,27)
Standard InChI Key JNKPFGYZXRRVMW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-oxopyrrolidine-3-carboxamide backbone substituted with a tert-butyl group at the 1-position and a 1H-1,2,4-triazol-5-yl moiety at the 3-position. The triazole ring is further functionalized with a 2-(4-methoxyphenyl)ethyl chain . This arrangement creates a sterically congested structure with multiple hydrogen-bonding sites, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>27</sub>N<sub>5</sub>O<sub>3</sub>
Molecular Weight385.5 g/mol
IUPAC Name1-tert-butyl-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-5-oxopyrrolidine-3-carboxamide
SMILESCC(C)(C)N1CC(CC1=O)C(=O)NC2=NNC(=N2)CCC3=CC=C(C=C3)OC
InChIKeyJNKPFGYZXRRVMW-UHFFFAOYSA-N

Spectroscopic Characteristics

While experimental spectral data (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR) for this specific compound remain unpublished, analogous pyrrolidone-triazole hybrids exhibit distinct signals:

  • Pyrrolidone carbonyl: δ ~175–180 ppm in <sup>13</sup>C NMR .

  • Triazole protons: δ 7.5–8.5 ppm in <sup>1</sup>H NMR.

  • Methoxyphenyl group: Aromatic protons at δ 6.8–7.2 ppm and methoxy singlet at δ 3.8 ppm.

Physicochemical Behavior

The compound’s solubility profile is dominated by its polar carboxamide and nonpolar tert-butyl groups:

  • LogP: Predicted ~2.1 (moderate lipophilicity).

  • Aqueous solubility: <1 mg/mL at 25°C, necessitating DMSO or ethanol for biological assays.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis can be deconstructed into three key fragments:

  • Pyrrolidone-carboxamide core: Derived from tert-butyl-protected pyrrolidine precursors .

  • Triazole ring: Likely formed via Huisgen cycloaddition or condensation of amidrazones.

  • Methoxyphenethyl side chain: Introduced via alkylation or Mitsunobu reactions.

Stepwise Synthesis

A plausible route, inferred from analogous procedures , involves:

Step 1: Pyrrolidone Intermediate
1-tert-butyl-5-oxopyrrolidine-3-carboxylic acid is activated as an acyl chloride and coupled with 3-amino-1H-1,2,4-triazole. Yield: ~65–75% .

Step 2: Triazole Functionalization
The triazole nitrogen is alkylated with 2-(4-methoxyphenyl)ethyl bromide under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C). Yield: ~50–60%.

Table 2: Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Coupling reagentHATU/DIPEAMaximizes amide formation
Alkylation temperature60°CBalances rate/side reactions
Chromatography solvent5–10% MeOH in CH<sub>2</sub>Cl<sub>2</sub>Resolves polar byproducts

Biological Activity and Mechanistic Insights

Pharmacophore Analysis

The triazole ring serves as a hydrogen-bond acceptor, while the methoxyphenyl group enhances membrane permeability. Molecular docking studies suggest affinity for:

  • Cytochrome P450 enzymes: Potential inhibition via triazole-iron coordination.

  • Kinase ATP pockets: Pyrrolidone carbonyl mimics adenine interactions.

In Vitro Profiling

Limited published data exist, but structurally related compounds exhibit:

  • Antiproliferative activity: IC<sub>50</sub> = 2–10 µM against HeLa cells.

  • Antimicrobial effects: MIC = 8–32 µg/mL for Gram-positive pathogens.

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